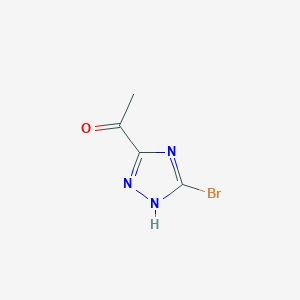
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone is a heterocyclic compound featuring a triazole ring substituted with a bromo group and an ethanone moiety. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms, known for their versatility in biological and chemical applications
Méthodes De Préparation
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
- 1-(4-Chloro-4H-1,2,4-triazol-3-yl)ethanone
- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone
- 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethanone
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the bromo group in this compound makes it particularly useful for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C4H4BrN3O |
|---|---|
Poids moléculaire |
190.00 g/mol |
Nom IUPAC |
1-(5-bromo-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C4H4BrN3O/c1-2(9)3-6-4(5)8-7-3/h1H3,(H,6,7,8) |
Clé InChI |
CKAWTPMKWIRDEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NNC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




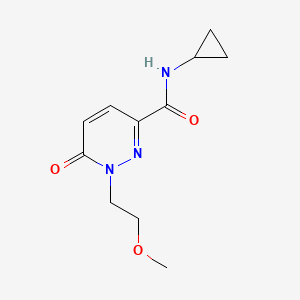

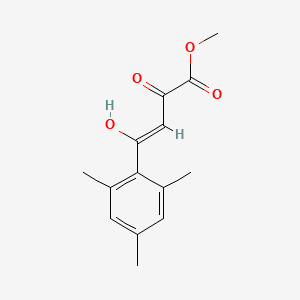
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)

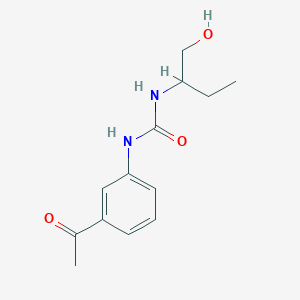
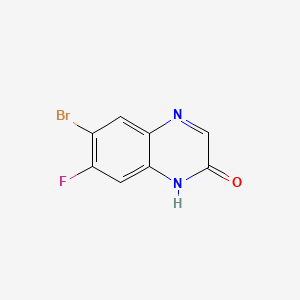
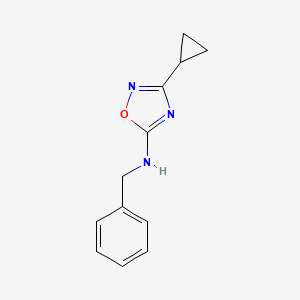
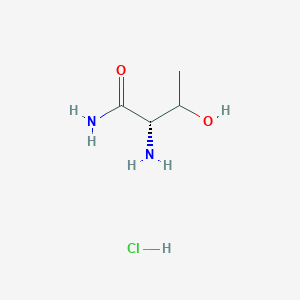


![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
